

Comparative toxicity studies of Disilanol and related compounds

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Compound of Interest

Compound Name: *Disilanol*

Cat. No.: *B1248394*

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A Comparative Guide to the Toxicity of **Disilanol** and Related Compounds

For researchers, scientists, and drug development professionals, understanding the toxicological profiles of chemical compounds is paramount. This guide provides a comparative overview of the toxicity of **Disilanol** and related silanol compounds, supported by experimental data. While specific toxicity data for the simplest "**Disilanol**" is scarce due to its instability, this guide focuses on commercially relevant and studied silanols: Diphenylsilanediol, Trimethylsilanol, Dimethylsilanediol, and Methylsilanetriol.

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for the selected silanol compounds. These values provide a comparative measure of their acute toxicity.

Table 1: Acute Oral Toxicity Data

Compound	Test Species	Route	LD50 (mg/kg bw)	Reference
Diphenylsilanediol	Mouse	Oral	2150	[1][2]
Diphenylsilanediol	Rat	Oral	> 2000	[3]
Trimethylsilanol	Rat	Oral	2800	[4]
Dimethylsilanediol	Rat	Oral	> 2000	[5]

Table 2: Acute Inhalation Toxicity Data

Compound	Test Species	Route	LC50 (mg/L)	Exposure Duration	Reference
Trimethylsilanol	Rat	Inhalation	11.6	4 hours	[4]

Table 3: Repeated-Dose Oral Toxicity Data

Compound	Test Species	Study Duration	NOAEL (mg/kg bw/day)	Reference
Methylsilanetriol	Rat	90 days	2000	[6]
Dimethylsilanediol	Rat	28-29 days	500	[5]
Trimethylsilanol	Rat	28 days	160	[7]

Table 4: Genotoxicity Data

Compound	Assay	Test System	Result	Reference
Methylsilanetriol	Bacterial Reverse Mutation	<i>S. typhimurium</i> , <i>E. coli</i>	Non-mutagenic	[6]
Methylsilanetriol	In vitro Chromosomal Aberration	Mammalian Cells	Non-genotoxic	[6]
Methylsilanetriol	In vivo Micronucleus	Mammalian Erythrocytes	Non-genotoxic	[6]
Dimethylsilanediol	In vitro Gene Mutation/Chromosomal Aberration	Bacterial and Mammalian Cells	Non-genotoxic	[5]
Trimethylsilanol	Bacterial Reverse Mutation	<i>S. typhimurium</i> , <i>E. coli</i>	Non-mutagenic	[7]

Experimental Protocols

The toxicological data presented in this guide are typically obtained through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD 401/423)

The acute oral toxicity, measured as the LD50 (the dose lethal to 50% of the test population), is a primary indicator of a substance's acute toxicity. The studies are generally conducted as follows:

- **Test Animals:** Healthy, young adult rodents (commonly rats or mice) are used.[4] Animals are acclimatized to laboratory conditions before the study.
- **Dosage:** The test substance is administered orally, typically via gavage.[4] A range of doses is used to determine the lethal dose.

- Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.^[4]
- Data Analysis: The LD50 is calculated using statistical methods based on the mortality data at different dose levels.

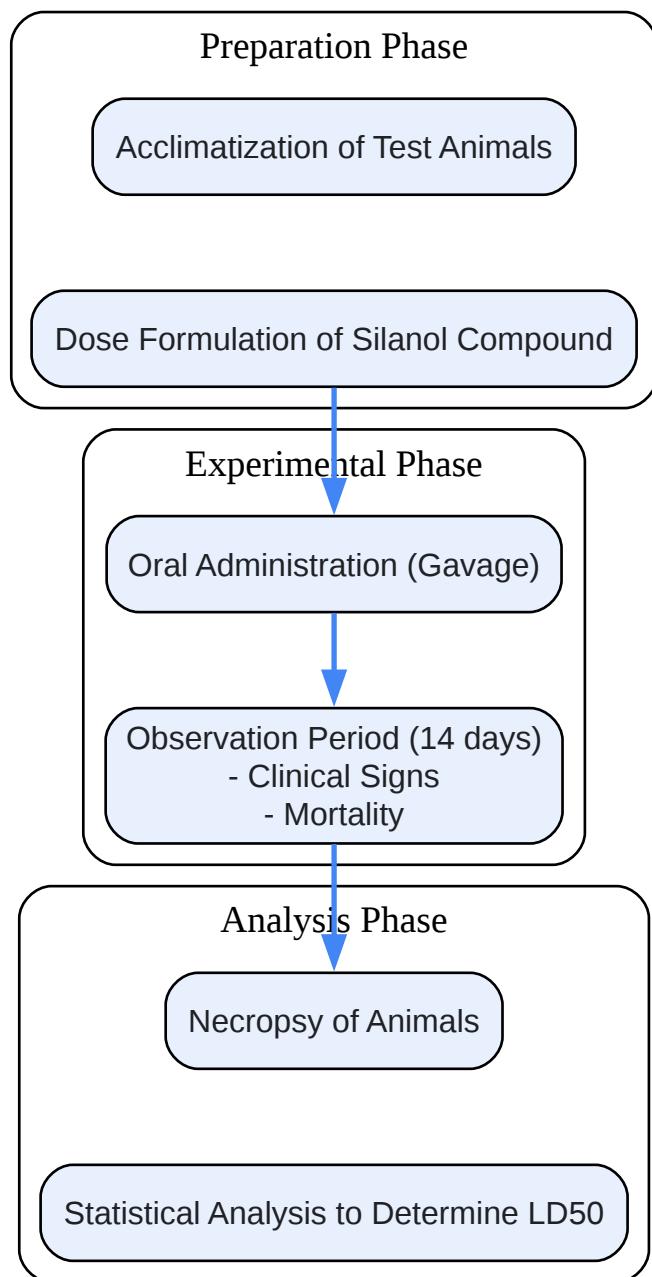
In Vitro Cytotoxicity (MTT Assay)

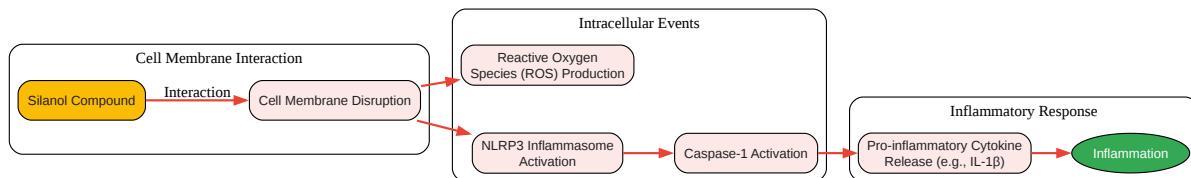
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and cytotoxicity.

- Cell Culture: Adherent or suspension cells are cultured in a 96-well plate.
- Compound Exposure: The cells are treated with various concentrations of the silanol compound for a specified period.
- MTT Addition: MTT solution is added to each well and incubated. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (typically 570 nm). The intensity of the color is proportional to the number of viable cells.

Visualizations

Experimental Workflow for Acute Oral Toxicity Study



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